2-Cyclopropoxy-5-isopropylbenzoic acid
Description
2-Cyclopropoxy-5-isopropylbenzoic acid is a substituted benzoic acid derivative featuring a cyclopropoxy group (–O–C₃H₅) at the 2-position and an isopropyl group (–C₃H₇) at the 5-position of the aromatic ring. This compound is of interest in organic synthesis and medicinal chemistry due to its unique steric and electronic properties.
Properties
Molecular Formula |
C13H16O3 |
|---|---|
Molecular Weight |
220.26 g/mol |
IUPAC Name |
2-cyclopropyloxy-5-propan-2-ylbenzoic acid |
InChI |
InChI=1S/C13H16O3/c1-8(2)9-3-6-12(16-10-4-5-10)11(7-9)13(14)15/h3,6-8,10H,4-5H2,1-2H3,(H,14,15) |
InChI Key |
MBTLWDPTMJJYMJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC(=C(C=C1)OC2CC2)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclopropoxy-5-isopropylbenzoic acid typically involves the reaction of cyclopropyl alcohol with 5-isopropylsalicylic acid under acidic conditions. The reaction proceeds through esterification followed by hydrolysis to yield the desired product. Common reagents used in this synthesis include sulfuric acid or hydrochloric acid as catalysts.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale esterification processes followed by purification steps such as recrystallization or distillation to obtain a high-purity product. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Cyclopropoxy-5-isopropylbenzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination are employed.
Major Products Formed
Oxidation: Formation of cyclopropoxybenzaldehyde or cyclopropoxybenzoic ketone.
Reduction: Formation of cyclopropoxybenzyl alcohol.
Substitution: Formation of nitro or bromo derivatives of the compound.
Scientific Research Applications
2-Cyclopropoxy-5-isopropylbenzoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in designing new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Cyclopropoxy-5-isopropylbenzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biochemical pathways. The cyclopropoxy group may enhance the compound’s binding affinity to its targets, while the isopropyl group can influence its pharmacokinetic properties.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Analysis at Position 2 and 5
The 2-position substituent distinguishes 2-cyclopropoxy-5-isopropylbenzoic acid from analogs. For example:
Key Observations:
- Cyclopropoxy vs. Cyclopropylmethoxy: The cyclopropoxy group (target compound) lacks the methylene (–CH₂–) bridge present in cyclopropylmethoxy analogs, reducing steric hindrance and altering electron-donating capacity.
- Position 5 Substituents: The isopropyl group in the target compound is electron-donating, lowering the acidity of the benzoic acid (pKa ~4.2 estimated) compared to sulfonyl-containing analogs (pKa ~1.5–2.5), where sulfonyl groups are strongly electron-withdrawing .
Physicochemical and Reactivity Differences
- Solubility: The target compound’s hydrophobicity (due to isopropyl) contrasts with sulfonyl analogs, which exhibit higher water solubility.
- Reactivity: The strained cyclopropane ring may undergo ring-opening reactions under acidic or thermal conditions, unlike the more stable cyclopropylmethoxy group.
- Biological Activity: Sulfonyl analogs (e.g., ethylsulfonyl derivatives) are common in pharmaceuticals as enzyme inhibitors due to their polar interactions, while the target compound’s isopropyl group may favor membrane permeability .
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